
Bcl-2-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcl-2-IN-14 is a compound that belongs to the family of B-cell lymphoma 2 (BCL-2) inhibitors. BCL-2 is a key protein regulator of apoptosis, which is the process of programmed cell death. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting apoptosis in cancer cells. This compound is particularly significant in the treatment of hematological malignancies such as chronic lymphocytic leukemia and acute myeloid leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of benzothiazole derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as crystallization and chromatography are commonly used in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bcl-2-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Bcl-2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell survival.
Biology: Helps in understanding the regulation of apoptosis in various biological systems.
Medicine: Significant in the development of targeted therapies for cancers, particularly hematological malignancies.
Industry: Used in the development of new drugs and therapeutic agents targeting apoptotic pathways
Wirkmechanismus
Bcl-2-IN-14 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases. These caspases then execute the apoptotic process, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Targets both BCL-2 and BCL-XL, used in various cancer treatments.
Obatoclax: A pan-BCL-2 inhibitor with broader activity against multiple BCL-2 family proteins
Uniqueness
Bcl-2-IN-14 is unique in its specific binding affinity and selectivity for BCL-2, making it a potent inhibitor with fewer off-target effects compared to other inhibitors. Its unique chemical structure allows for effective inhibition of BCL-2, promoting apoptosis in cancer cells with high efficacy .
Eigenschaften
Molekularformel |
C37H31N5O5S |
|---|---|
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44) |
InChI-Schlüssel |
OXLAADCWAXTEIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


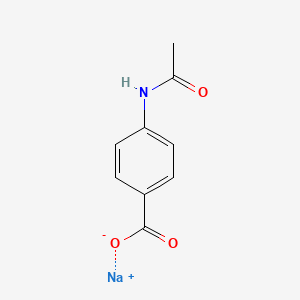
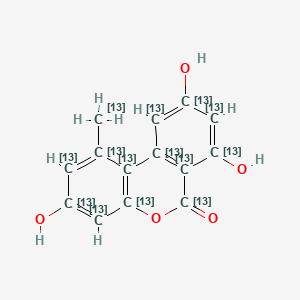

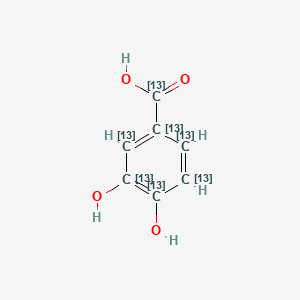
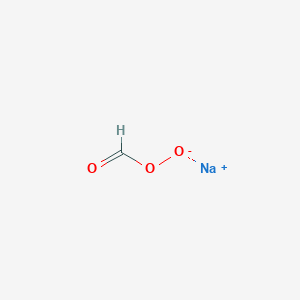
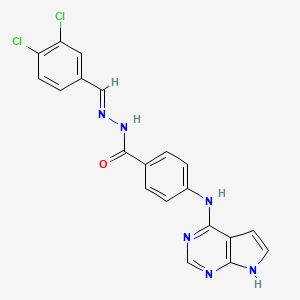

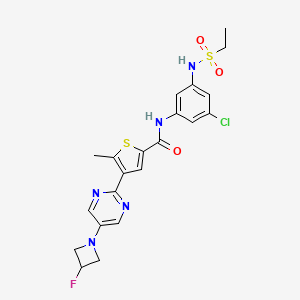
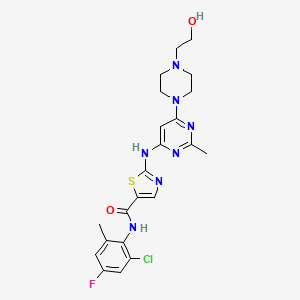

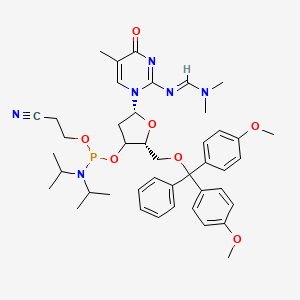

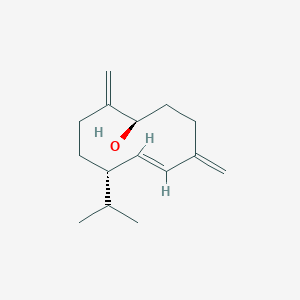
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
